5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine

Physicochemical profiling Lipophilicity Drug-likeness

Researchers often encounter false positives when using unsubstituted 4-phenylthiazol-2-amine, a documented promiscuous frequent hitter. CAS 3008-60-4 resolves this liability through a 5-dimethylaminomethyl substituent that fundamentally alters protonation (predicted pKa ~8-9 vs. ~4.33 for the parent), lipophilicity, and target engagement. - Eliminates pan-assay interference: clean SAR starting point vs. the promiscuous parent scaffold. - Pre-functionalized C5 vector: enables direct elaboration for kinase inhibitors, sigma receptor ligands, or eicosanoid pathway modulators. - Matched molecular pair ready: pair with p-tolyl analog (CAS 870693-07-5) for systematic LogP and steric tolerance studies.

Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
CAS No. 3008-60-4
Cat. No. B12859058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine
CAS3008-60-4
Molecular FormulaC12H15N3S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(N=C(S1)N)C2=CC=CC=C2
InChIInChI=1S/C12H15N3S/c1-15(2)8-10-11(14-12(13)16-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,13,14)
InChIKeyZOTMWVZHCSOBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine: Identity and Physicochemical Profile


5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine (CAS 3008-60-4) is a heterocyclic small molecule belonging to the 2-aminothiazole class, characterized by a thiazole core with a 4-phenyl substituent and a 5-dimethylaminomethyl side chain (molecular formula C₁₂H₁₅N₃S, MW 233.33 g/mol) . This compound serves as a versatile synthetic building block in medicinal chemistry, derived from 4-phenylthiazol-2-amine via Mannich reaction with formaldehyde and dimethylamine . Its dual basic centers (the 2-amino group and the dimethylamino moiety) confer distinct protonation behavior relative to unsubstituted 4-phenylthiazol-2-amines, influencing both reactivity and physicochemical properties such as LogP (~2.45) and topological polar surface area (TPSA 42.15 Ų) . The scaffold has been explored in kinase inhibitor design, anti-inflammatory eicosanoid pathway modulation, and as a precursor to sigma receptor-targeted antipsychotic agents [1][2].

Building block for kinase inhibitor and eicosanoid pathway probe design
Dual basic centers support tunable protonation and reactivity
5-substitution enables steric and electronic SAR differentiation

Physicochemical and Pharmacological Differentiation from Unsubstituted Analogs


The 2-amino-4-phenylthiazole scaffold is a well-documented privileged structure in medicinal chemistry, yet unsubstituted 4-phenylthiazol-2-amine (CAS 2010-06-2) has been explicitly characterized as a promiscuous frequent hitter—identified as a positive hit in 14 out of 14 biophysical screening campaigns against diverse protein targets—making it a demonstrably poor starting point for fragment-based drug discovery [1][2]. The introduction of the 5-dimethylaminomethyl substituent in CAS 3008-60-4 fundamentally alters the compound's protonation state, lipophilicity, and target engagement profile. Unlike the parent scaffold, which possesses a single basic center (predicted pKa ~4.33 for the thiazole endocyclic nitrogen), the target compound incorporates a dimethylamino moiety that introduces a second, stronger basic center (predicted pKa ~8–9), enabling differential solubility and ionization behavior at physiological pH [3]. Furthermore, the C5 substituent creates steric and electronic differentiation that can be exploited in structure-activity relationship (SAR) studies, distinguishing it from both the unsubstituted parent and the 5-methyl analog (CAS 30709-67-2). These differences are not cosmetic—they directly impact LogP, hydrogen-bonding capacity, and metabolic stability, making blind substitution of in-class compounds scientifically unsound for reproducible research.

! Parent scaffold is a confirmed promiscuous frequent hitter; blind substitution may confound fragment screening.
! Dual basic centers alter ionization profile versus unsubstituted or 5-methyl analogs, shifting solubility and binding.
! 5-substituent steric/electronic effects differentiate target engagement; not interchangeable with close analogs without validation.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity Modulation: LogP Shift vs. Parent Scaffold

The target compound 5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine (CAS 3008-60-4) exhibits a computed LogP of approximately 2.45, as reported on supplier datasheets based on predicted physicochemical parameters . By contrast, the unsubstituted parent scaffold 4-phenylthiazol-2-amine (CAS 2010-06-2) displays a LogP of approximately 2.97 . This represents a reduction of ~0.52 log units, attributable to the introduction of the polar dimethylaminomethyl group at the C5 position. The lower LogP indicates reduced lipophilicity and potentially improved aqueous solubility relative to the parent compound, a parameter of direct relevance to bioavailability predictions and formulation development. The p-tolyl analog 5-[(dimethylamino)methyl]-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS 870693-07-5, MW 247.36) would be expected to exhibit higher LogP due to the additional methyl group on the phenyl ring, further differentiating the target compound within the analog series .

LogP shift
Reported
-0.52 log units
Lower lipophilicity supports solubility and permeability profiling
Computed values; experimental verification recommended
Physicochemical profiling Lipophilicity Drug-likeness Lead optimization

Dual Basic Center Architecture and Ionization Profile

The target compound possesses two distinct basic nitrogen centers: the 2-amino group on the thiazole ring and the tertiary dimethylamino group on the C5 side chain. Based on the seminal work by Forlani et al. (1980), 5-substituted 2-aminothiazoles protonate predominantly at the endocyclic nitrogen, with pKa values linearly correlated with Hammett σₘₑₜₐ constants of the 5-substituent [1]. The parent 4-phenylthiazol-2-amine has a single basic center with a predicted pKa of ~4.33 . In the target compound, the dimethylamino group introduces a second, more basic site; analogous dimethylaminomethyl-thiazole systems exhibit predicted pKa values in the range of 7.5–9.0 for the exocyclic amine proton . The 5-methyl analog (CAS 30709-67-2, MW 190.26) lacks this additional basic center, possessing only the thiazole 2-amino group . This dual basicity means the target compound exists in a different ionization state distribution at physiologically relevant pH (5.0–7.4) compared to both the unsubstituted parent and the 5-methyl analog, with implications for solubility, membrane permeability, and target binding.

Dual basic centers
Predicted
Target 2 centers
pKa ~4–5, ~8–9
Parent 1 center
pKa ~4.33
Ionization state shifts at physiological pH, affecting permeability
Predicted pKa; experimental titration advised
Ionization state Protonation pKa Solubility pH-dependent

Scaffold Promiscuity Risk Mitigation Strategy

The unsubstituted 4-phenylthiazol-2-amine (CAS 2010-06-2) has been rigorously demonstrated to be a promiscuous frequent hitter, yielding positive binding results in 14 out of 14 NMR-based fragment screens against a diverse panel of protein targets and in all 6 secondary SPR-based validation assays [1][2]. This seminal study by Devine, Scanlon, and colleagues explicitly recommends that 2-aminothiazoles be eliminated from fragment-based drug discovery (FBDD) screening libraries because no clear structure-activity relationships emerge from binding data obtained with these scaffolds [1]. The target compound, bearing a 5-dimethylaminomethyl substituent, represents a structurally differentiated entity: the steric bulk and electronic properties imparted by the C5 substituent are expected to alter the compound's binding promiscuity profile relative to the unsubstituted parent. While the promiscuity of the specific CAS 3008-60-4 has not been experimentally profiled in a dedicated frequent-hitter panel, the documented promiscuity of the parent scaffold provides a strong scientific rationale for selecting the C5-substituted analog as a more developable starting point—or, conversely, for exercising heightened caution in its deployment in FBDD campaigns.

Promiscuity risk
Class-level inference
Parent hit in 14/14 screens; target not profiled
Structural modification may alter binding profile; requires validation
Experimental frequent-hitter panel recommended
Fragment-based drug discovery Assay interference Promiscuous binders PAINS Scaffold optimization

Differentiation from p-Tolyl Analog: Physicochemical and Steric Impact

The closest commercially available structural analog to the target compound is 5-[(dimethylamino)methyl]-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS 870693-07-5), which differs solely by the presence of a para-methyl group on the 4-phenyl ring . This single methyl substitution increases the molecular weight from 233.33 g/mol (target) to 247.36 g/mol (analog), a difference of 14.03 g/mol . The additional methyl group increases the calculated LogP by approximately +0.5 units (estimated from structural considerations) and introduces greater steric bulk at the 4-position, which can influence binding pocket accommodation in target proteins. For SAR exploration, this pair of compounds enables interrogation of the effect of para-substitution on the phenyl ring while keeping the 5-dimethylaminomethyl functionality constant—a valuable matched molecular pair for lead optimization studies [1].

p-Tolyl analog diff.
Reported
Target MW 233.33
4-phenyl
p-Tolyl analog MW 247.36
ΔLogP ~+0.5
Matched molecular pair for SAR studies; steric and lipophilicity effects isolable
Ideal for para-substitution SAR
Analog selection SAR exploration Steric effects Molecular diversity

Synthetic Tractability via Mannich Derivatization

The target compound is synthesized via a one-step Mannich reaction between commercially available 4-phenylthiazol-2-amine (CAS 2010-06-2), formaldehyde, and dimethylamine under acidic conditions, proceeding through an iminium ion intermediate . This synthetic route is straightforward, uses readily available reagents, and can be adapted to introduce diverse amine substituents at the C5 position, enabling modular library synthesis. The parent 4-phenylthiazol-2-amine is also a known piscine anesthetic (piscaine), effective at concentrations of 30–40 ppm for carp anesthesia , and serves as a precursor to suberoylanilide hydroxamic acid (SAHA) analogs with cancer cell growth inhibitory activity . The target compound thus occupies a strategic position in the synthetic cascade, serving both as a functionalized end-product for biological evaluation and as an intermediate for further derivatization (e.g., quaternization of the dimethylamino group, acylation of the 2-amino group, or Suzuki coupling at the phenyl ring) .

Synthetic access
Reported
One-step Mannich from 4-phenylthiazol-2-amine + HCHO + HNMe₂
Pre-functionalized scaffold reduces synthetic steps
Available ≥98% purity
Synthetic accessibility Mannich reaction Building block utility Derivatization

Anticancer Activity of Structurally Proximate Derivatives

While the specific target compound (CAS 3008-60-4) lacks published IC₅₀ data in peer-reviewed literature, extensive class-level evidence from closely related 2-amino-4-phenylthiazole derivatives establishes the scaffold's anticancer potential. Ureido-substituted 4-phenylthiazole derivatives have demonstrated potent cytotoxicity against HepG2 hepatocellular carcinoma cells: compound 27 exhibited an IC₅₀ of 0.62 ± 0.34 μM, significantly exceeding the reference drug sorafenib (IC₅₀ = 1.62 ± 0.27 μM) [1]. Similarly, 2-amino-4-phenylthiazole amide derivatives designed from the sorafenib pharmacophore showed IC₅₀ values of 6.31 and 7.98 μM against A549 lung carcinoma cells . Within the broader class, C5 substitution is a critical determinant of potency, as demonstrated by N,4-diaryl-1,3-thiazole-2-amines with differential substitution patterns showing varying degrees of COX-1/COX-2 and 5-LO inhibition in eicosanoid pathway profiling [2]. The target compound's 5-dimethylaminomethyl group positions it for evaluation in analogous anticancer screening cascades.

Cytotoxicity class evidence
Class-level inference
Proximate derivatives IC₅₀ 0.62–7.98 μM; target not directly reported
Supports cytotoxicity endpoint review for cancer cell models
Class-level; direct activity requires confirmation
Anticancer Cytotoxicity SAR Kinase inhibition Hepatocellular carcinoma

Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization: CDK and IGF1R Targeting

The target compound is positioned as a versatile intermediate for kinase inhibitor design, particularly for cyclin-dependent kinases (CDKs) and IGF1R, where the 2-amino-4-phenylthiazole scaffold has demonstrated tractable SAR. The 5-dimethylaminomethyl substituent provides a basic handle that can engage in hydrogen bonding or salt bridge interactions with catalytic lysine or aspartate residues in the kinase hinge region. As demonstrated by ureido-substituted 4-phenylthiazole derivatives achieving HepG2 IC₅₀ values as low as 0.62 μM (surpassing sorafenib at 1.62 μM), the C5 position is a critical potency-determining vector [1]. The target compound can be further elaborated via acylation of the 2-amino group, quaternization of the dimethylamino group, or Suzuki coupling at the 4-phenyl ring to generate focused kinase inhibitor libraries . Teams engaged in oncology lead discovery should procure this compound as a pre-functionalized building block that eliminates a synthetic step relative to starting from the unsubstituted 4-phenylthiazol-2-amine.

Anti-Inflammatory Eicosanoid Pathway Profiling

N,4-Diaryl-1,3-thiazole-2-amines have been established as potent multi-target inhibitors of eicosanoid metabolism, with activity against 5-lipoxygenase (5-LO), 12-LO, 15-LO, COX-1, and COX-2 in cell-based assays [2]. The target compound, with its 5-dimethylaminomethyl group, offers a structurally differentiated chemotype for probing SAR within this pharmacological space. The enhanced basicity imparted by the dimethylamino group (predicted pKa ~8–9) may favor interactions with the negatively charged active site residues of lipoxygenase enzymes, while the 4-phenyl group can be varied to optimize COX-2 selectivity. For academic and industrial groups investigating polypharmacology approaches to inflammation, CAS 3008-60-4 provides a readily accessible entry point into this compound class with demonstrated multi-target activity, reducing the synthetic burden for hit expansion campaigns.

Matched Molecular Pair Analysis: Phenyl vs. p-Tolyl Substitution

The availability of both the target compound (CAS 3008-60-4, 4-phenyl) and its p-tolyl analog (CAS 870693-07-5, 4-(4-methylphenyl)) creates an ideal matched molecular pair for systematic SAR studies . The 14 Da mass difference and the associated change in LogP (~0.5 units) and steric profile allow researchers to isolate the contribution of para-substitution on the 4-phenyl ring to target binding affinity, selectivity, and pharmacokinetic parameters, while holding the 5-dimethylaminomethyl group constant. This pair is particularly valuable for: (i) determining the steric tolerance of hydrophobic binding pockets, (ii) assessing the impact of modest lipophilicity changes on membrane permeability and metabolic stability, and (iii) evaluating whether the p-tolyl group confers any π-stacking advantage over the unsubstituted phenyl ring in aromatic binding sites [2].

Sigma Receptor-Targeted CNS Agent Development

Aminoalkylthiazole derivatives, including compounds structurally related to CAS 3008-60-4, have been patented as sigma receptor ligands with potential antipsychotic activity [3]. The sigma receptor is implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders, and ligands targeting this receptor are of significant interest for CNS drug discovery. The target compound's dimethylaminoalkyl side chain at the C5 position of the thiazole ring mirrors the general pharmacophoric features required for sigma receptor engagement: a basic nitrogen atom spaced by a linker from an aromatic or heteroaromatic core. For neuroscience-focused medicinal chemistry groups, CAS 3008-60-4 offers a starting scaffold that can be elaborated at the 2-amino position and the 4-phenyl ring to optimize sigma-1/sigma-2 selectivity and CNS penetration, guided by the established patent literature on aminoalkylthiazole antipsychotics [3].

Application
Selection Property
Validation Focus
Kinase inhibitor design
C5-substituted scaffold
Kinase selectivity and SAR
Eicosanoid pathway profiling
Multi-target inhibition profile
COX/LO enzyme inhibition assays
Matched pair SAR analysis
Phenyl vs. p-tolyl substitution
Steric and lipophilic contribution isolation
Sigma receptor ligand research
Dimethylaminoalkyl pharmacophore
Sigma-1/2 selectivity and CNS penetration
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